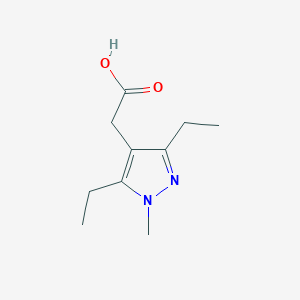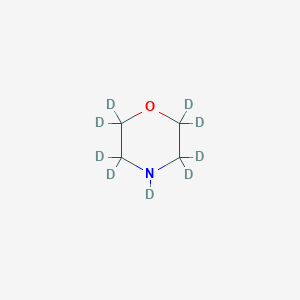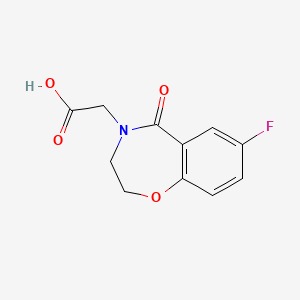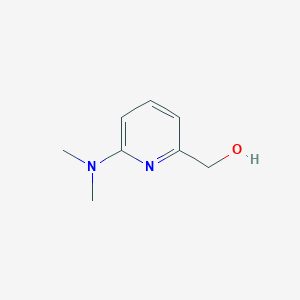
2-(6-Amino-1h-indol-3-yl)acetonitrile
Vue d'ensemble
Description
“2-(6-Amino-1h-indol-3-yl)acetonitrile” belongs to the class of organic compounds known as indoles . These compounds contain an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound holds immense potential in research, aiding advancements in various fields such as medicine, material sciences, and organic synthesis.
Synthesis Analysis
The synthesis of “2-(6-Amino-1h-indol-3-yl)acetonitrile” has been explored in various studies. For instance, Naidu et al. explored the one-pot three-component reaction of 2-cyano-3-(1 H-indol-3-yl)-pent-2-enedinitrile or ethyl-2,4-dicyano-3-(1 H-indol-3-yl)but-2-enoate derivative .Molecular Structure Analysis
The molecular structure of “2-(6-Amino-1h-indol-3-yl)acetonitrile” has been studied using various spectroscopic techniques . The absorption of this compound in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Chemical Reactions Analysis
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Amino-1h-indol-3-yl)acetonitrile” have been studied. Both the fluorophores exhibit high fluorescence quantum yield ( Φf = <0.6) and good thermal stability ( Td10 = <300 °C) .Applications De Recherche Scientifique
Synthesis of Indole Derivatives
Indole derivatives, including 2-(6-Amino-1h-indol-3-yl)acetonitrile, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in treating various disorders .
Biologically Active Compounds
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Biotechnological Production
Indole is a signaling molecule produced both by bacteria and plants . Besides its natural roles, indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .
Therapeutic Potential
Indole can be derivatized to several halogenated and oxygenated compounds that have promising bioactivity with therapeutic potential to treat human diseases .
Fluorophores
2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores have been synthesized and studied for their optical, thermal, and electroluminescence properties . These fluorophores exhibit high fluorescence quantum yield and good thermal stability .
Neurotransmitter
2-(1H-Indol-3-yl)ethanamine, a similar compound to 2-(6-Amino-1h-indol-3-yl)acetonitrile, is found in trace amounts in the mammalian brain, possibly acting as a neuromodulator or neurotransmitter .
Orientations Futures
The future directions of “2-(6-Amino-1h-indol-3-yl)acetonitrile” research are promising. This compound has been used in the fabrication of OLED devices, showing electroluminescence at 564 nm, maximum current efficiency (CE) 0.687 cd A −1 and a maximum external quantum efficiency (EQE) of 0.24% . This suggests potential applications in the field of organic electronics.
Propriétés
IUPAC Name |
2-(6-amino-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDQQJHSRVEGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Amino-1h-indol-3-yl)acetonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)




![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)
![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)
![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)



![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)